molecular formula C18H10F2N2O2S B2964505 3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one CAS No. 688791-62-0

3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one

Cat. No. B2964505
CAS RN: 688791-62-0
M. Wt: 356.35
InChI Key: NHDSFCZAQIYRJK-UHFFFAOYSA-N
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Description

The compound “3-(1-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-2H-chromen-2-one” is a complex organic molecule. It contains a 3,4-difluorophenyl group, an imidazole ring, and a chromen-2-one moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-difluorophenyl group would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be solid at room temperature with a relatively high melting point due to the presence of multiple aromatic rings. The difluorophenyl group would likely make this compound somewhat polar, potentially affecting its solubility in different solvents .

Scientific Research Applications

Catalysis

The difluorophenyl group within the compound can influence the electronic properties of catalysts. This effect can be exploited in catalytic processes to enhance reaction rates or improve selectivity. For example, it could be used to modify the activity of Blatter radicals, which are known for their applications in redox and magnetic properties .

Material Science

In material science, the compound’s ability to form stable radicals can be valuable. Radicals like these can be incorporated into polymers to create materials with unique electrical properties, potentially useful in the development of organic semiconductors or other electronic materials .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has been designed as a drug molecule, the imidazole ring and the 3,4-difluorophenyl group could be key functional groups for interacting with biological targets .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal properties, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name

3-[3-(3,4-difluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O2S/c19-13-6-5-11(8-14(13)20)22-9-15(21-18(22)25)12-7-10-3-1-2-4-16(10)24-17(12)23/h1-9H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDSFCZAQIYRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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